molecular formula C17H16FN3O B4326284 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide

Cat. No.: B4326284
M. Wt: 297.33 g/mol
InChI Key: YZSOKOQHYLSSHF-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its diverse biological activities. The presence of the benzimidazole ring in this compound makes it a significant molecule in medicinal chemistry due to its potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 2-(4-fluorophenyl)acetic acid with 1H-benzimidazole-2-ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in the cell. The benzimidazole ring allows the compound to bind to DNA, thereby inhibiting DNA replication and transcription. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. Additionally, the compound can interact with enzymes and proteins involved in various biochemical pathways, further contributing to its biological effects .

Comparison with Similar Compounds

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide can be compared with other benzimidazole derivatives such as:

  • **2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
  • **4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde
  • 2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone

These compounds share the benzimidazole core structure but differ in their substituents, which can significantly affect their biological activities and applications. The presence of the 4-fluorophenyl group in this compound makes it unique and potentially more effective in certain applications due to the electron-withdrawing nature of the fluorine atom .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c18-13-7-5-12(6-8-13)11-17(22)19-10-9-16-20-14-3-1-2-4-15(14)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSOKOQHYLSSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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